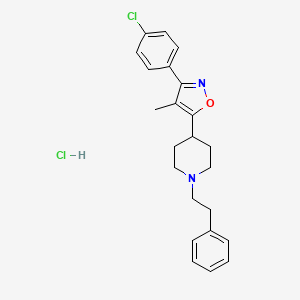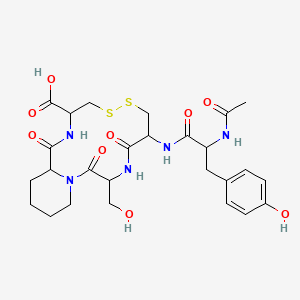
L-741,741 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-741,741 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor. It is chemically known as 3-(4-Chlorophenyl)-4-methyl-5-(1-(2-phenylethyl)piperidin-4-yl)isoxazole hydrochloride. This compound has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders, particularly those involving dopaminergic dysfunction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-741,741 hydrochloride involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoxazole ring and the introduction of the piperidine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions: L-741,741 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the isoxazole ring and the piperidine moiety. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve organic solvents and controlled temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with modified functional groups.
Aplicaciones Científicas De Investigación
L-741,741 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine receptor antagonists.
Biology: It helps in understanding the role of dopamine D4 receptors in various biological processes.
Medicine: this compound is investigated for its potential therapeutic effects in treating neuropsychiatric disorders such as schizophrenia and anxiety.
Industry: It is used in the development of new pharmacological agents targeting dopaminergic pathways.
Mecanismo De Acción
L-741,741 hydrochloride exerts its effects by selectively binding to and antagonizing the dopamine D4 receptor. This receptor is involved in modulating neurotransmission in the brain. By blocking the D4 receptor, this compound can alter dopaminergic signaling, which is implicated in various neuropsychiatric conditions. The molecular targets include the dopamine D4 receptor, and the pathways involved are primarily related to dopaminergic neurotransmission.
Comparación Con Compuestos Similares
L-741,742 hydrochloride: Another selective dopamine D4 receptor antagonist with a similar structure but different binding affinities.
Clozapine: An atypical antipsychotic with a broader spectrum of receptor targets, including dopamine D4 receptors.
Haloperidol: A typical antipsychotic that primarily targets dopamine D2 receptors but also has some affinity for D4 receptors.
Uniqueness: L-741,741 hydrochloride is unique due to its high selectivity and potency for the dopamine D4 receptor. This makes it a valuable tool in research for dissecting the specific roles of D4 receptors in neuropsychiatric disorders, unlike broader-spectrum antipsychotics that target multiple receptor types.
Propiedades
Fórmula molecular |
C23H26Cl2N2O |
|---|---|
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-4-methyl-5-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C23H25ClN2O.ClH/c1-17-22(19-7-9-21(24)10-8-19)25-27-23(17)20-12-15-26(16-13-20)14-11-18-5-3-2-4-6-18;/h2-10,20H,11-16H2,1H3;1H |
Clave InChI |
VYIFIEBTXXUVFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(ON=C1C2=CC=C(C=C2)Cl)C3CCN(CC3)CCC4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrido[4,3-d]pyrimidine deriv. 3r](/img/structure/B10785692.png)
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B10785693.png)
![2-Amino-5-[[amino-(prop-2-ynylamino)methylidene]amino]pentanoic acid](/img/structure/B10785700.png)



![N-[5-[6-(cyclopentylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3,4-dimethylbenzamide](/img/structure/B10785721.png)
![(3R,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785725.png)
![4-[3-(4-Chloro-phenyl)-4-methyl-isoxazol-5-yl]-1-phenethyl-piperidine](/img/structure/B10785730.png)
![(1S,3R,5R,7R,9S,13R,17R,18S,19Z,21Z,23E,25E,27E,29E,31E,33S,35R,36R,37R)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[(2R,5R)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B10785758.png)
![2-Amino-5-[[amino-(prop-2-enylamino)methylidene]amino]pentanoic acid](/img/structure/B10785765.png)
![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,5R,7R,9R,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10785767.png)
